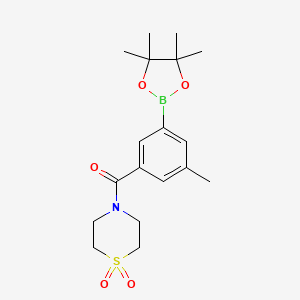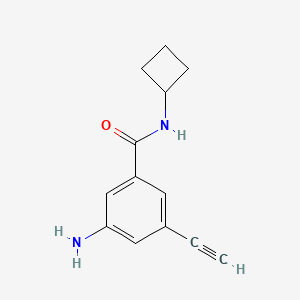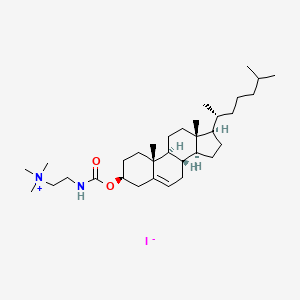
Cholesteryl N-(trimethylammonioethyl)carbamate Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl N-(trimethylammonioethyl)carbamate iodide is a cationic cholesterol derivative. This compound is known for its applications in gene delivery systems, lipid-based nanoparticles, and membrane biology. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl N-(trimethylammonioethyl)carbamate iodide typically involves the reaction of cholesteryl chloroformate with N-(trimethylammonioethyl)amine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may involve multiple steps, including filtration, centrifugation, and drying .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl N-(trimethylammonioethyl)carbamate iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a quaternary ammonium salt .
Scientific Research Applications
Cholesteryl N-(trimethylammonioethyl)carbamate iodide has a wide range of scientific research applications, including:
Gene Delivery Systems: The compound is used in the formulation of liposomes and other lipid-based nanoparticles for gene delivery.
Membrane Biology: The compound is used to study membrane dynamics and interactions due to its ability to integrate into lipid bilayers.
Nanoparticle Formulation: It is used in the preparation of lipid-based nanoparticles for drug delivery and other biomedical applications.
Mechanism of Action
The mechanism of action of cholesteryl N-(trimethylammonioethyl)carbamate iodide involves its integration into lipid bilayers, where it can interact with membrane proteins and other components. The cationic nature of the compound allows it to form electrostatic interactions with negatively charged molecules, facilitating the delivery of genetic material or drugs into cells .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl N-(trimethylammonioethyl)carbamate chloride: This compound is similar in structure but contains a chloride ion instead of an iodide ion.
Cholesteryl 3β-N-(dimethylaminoethyl)carbamate hydrochloride: Another cationic cholesterol derivative used in similar applications.
Uniqueness
Cholesteryl N-(trimethylammonioethyl)carbamate iodide is unique due to its iodide ion, which can influence its solubility and reactivity compared to its chloride counterpart. This can affect its efficiency in gene delivery and other applications .
Properties
Molecular Formula |
C33H59IN2O2 |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C33H58N2O2.HI/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-21-35(6,7)8)16-18-32(25,4)30(27)17-19-33(28,29)5;/h12,23-24,26-30H,9-11,13-22H2,1-8H3;1H/t24-,26+,27+,28-,29+,30+,32+,33-;/m1./s1 |
InChI Key |
QGTPKFJLEHBKPF-SLJWVUDPSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCC[N+](C)(C)C)C)C.[I-] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


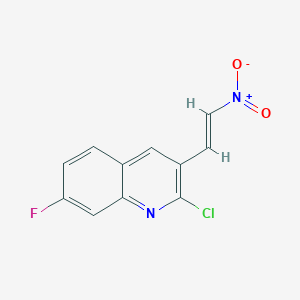
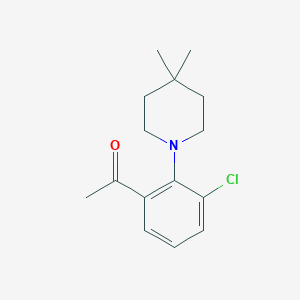
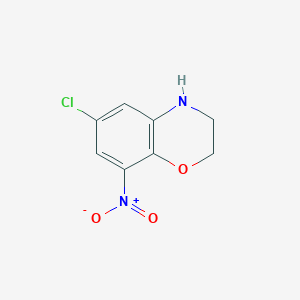
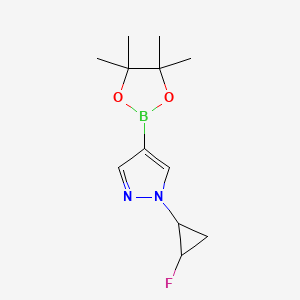

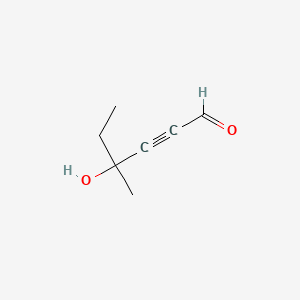
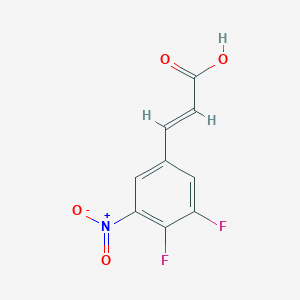
![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)
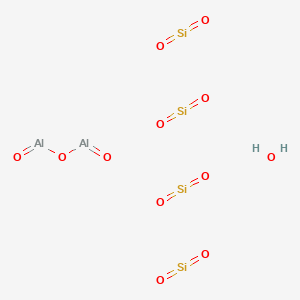
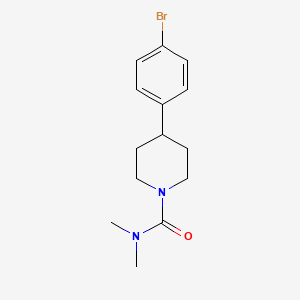
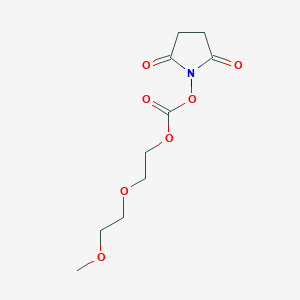
![(1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate](/img/structure/B13726871.png)
